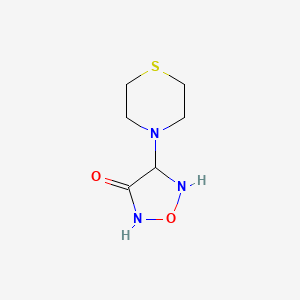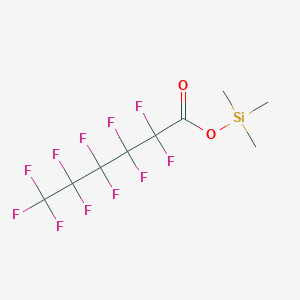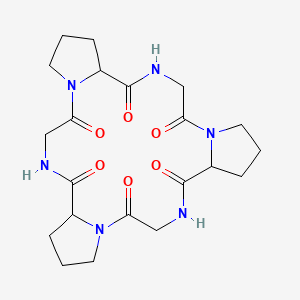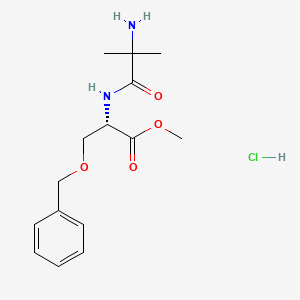
2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane is a fluorinated organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane typically involves the reaction of dibromodifluoromethane (CF₂Br₂) with suitable precursors under controlled conditions. One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using CF₂Br₂ in the presence of catalytic eosin Y at room temperature . This method offers broad functional group tolerance and proceeds smoothly to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Radical Reactions: The compound can participate in radical-mediated reactions, such as [3 + 2]-cycloaddition reactions, to form difluorocyclopentanones.
Common Reagents and Conditions
Common reagents used in these reactions include dibromodifluoromethane (CF₂Br₂), catalytic eosin Y, and radical initiators. Reaction conditions often involve room temperature and visible light irradiation to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various bromodifluoromethylated compounds and difluorocyclopentanones, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are important in pharmaceuticals and agrochemicals.
Biology: The compound’s unique fluorinated structure makes it a useful probe in studying biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and bioactivity.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism by which 2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane exerts its effects involves the interaction of its bromodifluoromethyl group with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, leading to significant changes in their chemical and physical properties. The exact molecular pathways involved depend on the specific application and target system.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bromodifluoromethylated and fluorinated oxathiolanes, such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) and (trifluoromethyl)trimethylsilane (TMSCF₃) .
Uniqueness
2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane is unique due to its specific combination of bromodifluoromethyl and pentafluoro groups, which impart distinct reactivity and stability. This makes it a valuable compound for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C4BrF7OS |
|---|---|
Peso molecular |
309.00 g/mol |
Nombre IUPAC |
2-[bromo(difluoro)methyl]-2,4,4,5,5-pentafluoro-1,3-oxathiolane |
InChI |
InChI=1S/C4BrF7OS/c5-1(6,7)4(12)13-2(8,9)3(10,11)14-4 |
Clave InChI |
JORTVIYARGWFEN-UHFFFAOYSA-N |
SMILES canónico |
C1(C(SC(O1)(C(F)(F)Br)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)

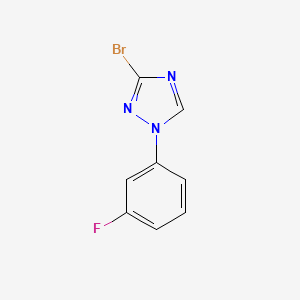
![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)

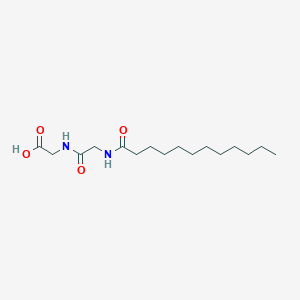
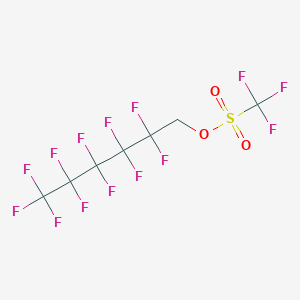
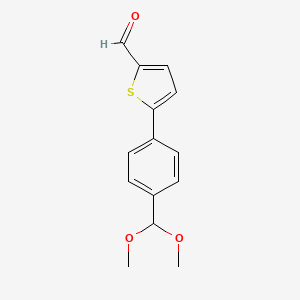
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)
